1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1582141-75-0
VCID: VC7874274
InChI: InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
SMILES: C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine

CAS No.: 1582141-75-0

Cat. No.: VC7874274

Molecular Formula: C11H15BrN2O2S

Molecular Weight: 319.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine - 1582141-75-0

Specification

CAS No. 1582141-75-0
Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonylpiperidin-4-amine
Standard InChI InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
Standard InChI Key VBOGRHUUADZIJT-UHFFFAOYSA-N
SMILES C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine features a six-membered piperidine ring substituted at the fourth position with both a sulfonyl-linked 4-bromophenyl group and an amine functional group. The sulfonyl group (-SO₂-) bridges the piperidine and bromophenyl components, contributing to the compound’s polarity and reactivity. The bromine atom on the phenyl ring enhances electron-withdrawing effects, influencing intermolecular interactions and binding affinities in biological systems.

Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrN₂O₂S
Molecular Weight319.22 g/mol
CAS Number1582141-75-0
IUPAC Name1-(4-bromophenyl)sulfonylpiperidin-4-amine

The compound’s SMILES notation, C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br, provides a linear representation of its structure, highlighting the connectivity between the piperidine, sulfonyl, and bromophenyl groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine typically involves a two-step protocol:

  • Sulfonylation of Piperidin-4-amine: Reacting piperidin-4-amine with 4-bromobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) yields the sulfonylated intermediate. This step often employs solvents like dichloromethane or acetonitrile at room temperature to optimize yield.

  • Purification and Isolation: Column chromatography or recrystallization is used to isolate the pure product, with yields averaging 60–75% depending on reaction conditions.

Reaction Mechanisms

The sulfonylation reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of piperidin-4-amine attacks the electrophilic sulfur atom in 4-bromobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Physicochemical Properties

Physical Properties

While specific data on melting and boiling points are unavailable in the provided sources, the compound’s high molecular weight (319.22 g/mol) suggests limited volatility. The sulfonyl and amine groups enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Chemical Stability

Applications in Scientific Research

Drug Development

As a synthetic intermediate, 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine serves as a precursor for designing kinase inhibitors and protease modulators. Its modular structure allows for derivatization at the amine or sulfonyl positions to optimize pharmacokinetic properties.

Biochemical Probes

Researchers utilize this compound to study sulfonamide-protein interactions in enzymatic assays, leveraging its fluorescence-quenching properties to monitor binding events.

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